Cas no 10590-69-9 (4-Methylquinoline-2-carbonitrile)
4-Methylquinoline-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Methylquinoline-2-carbonitrile
- 2-CYANO-4-METHYLQUINOLINE
- 2-Quinolinecarbonitrile,4-methyl-
- 2-Quinolinecarbonitrile,4-methyl
- 4-Methyl-2-Quinolinecarbonitrile
- 4-Methyl-chinolin-2-carbonitril
- 4-methyl-quinoline-2-carbonitrile
- Quinaldonitrile,4-methyl
- 4-Methylquinaldonitrile
- 4-METHYLQUINOLINE-2-CARBONITRILE(WXC07042)
- SY179366
- SB67903
- 10590-69-9
- 2-Quinolinecarbonitrile, 4-methyl-
- DTXSID70344549
- Quinaldonitrile, 4-methyl-
- EN300-42293
- SCHEMBL21883415
- FT-0741785
- MFCD08705686
- CS-0047028
- MLZSCKRIEGYCKD-UHFFFAOYSA-N
- Z425813652
- AKOS016009446
- W15705
- 4-Methyl-2-quinolinecarbonitrile #
- AS-61452
- 4-Methyl-2-cyanoquinoline
- 2-(2-NAPHTHYL)INDOLE
- DB-081635
- DTXCID30295624
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- MDL: MFCD08705686
- Inchi: 1S/C11H8N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,1H3
- InChI Key: MLZSCKRIEGYCKD-UHFFFAOYSA-N
- SMILES: N1C(C#N)=CC(C)=C2C=CC=CC=12
Computed Properties
- Exact Mass: 168.06900
- Monoisotopic Mass: 168.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 36.7Ų
Experimental Properties
- Density: 1.17
- Boiling Point: 349.9°Cat760mmHg
- Flash Point: 121.8°C
- Refractive Index: 1.635
- PSA: 36.68000
- LogP: 2.41488
4-Methylquinoline-2-carbonitrile Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methylquinoline-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004052-1g |
4-Methylquinoline-2-carbonitrile |
10590-69-9 | 95% | 1g |
$268.80 | 2023-09-04 | |
| Chemenu | CM122013-1g |
4-methylquinoline-2-carbonitrile |
10590-69-9 | 95% | 1g |
$297 | 2021-08-06 | |
| Ambeed | A492160-250mg |
4-Methylquinoline-2-carbonitrile |
10590-69-9 | 95% | 250mg |
$17.0 | 2024-04-26 | |
| Ambeed | A492160-1g |
4-Methylquinoline-2-carbonitrile |
10590-69-9 | 95% | 1g |
$65.0 | 2024-04-26 | |
| Ambeed | A492160-5g |
4-Methylquinoline-2-carbonitrile |
10590-69-9 | 95% | 5g |
$323.0 | 2024-04-26 | |
| Chemenu | CM122013-1g |
4-methylquinoline-2-carbonitrile |
10590-69-9 | 95% | 1g |
$448 | 2023-02-19 | |
| abcr | AB510614-250 mg |
4-Methylquinoline-2-carbonitrile; . |
10590-69-9 | 250MG |
€165.30 | 2023-04-18 | ||
| abcr | AB510614-1 g |
4-Methylquinoline-2-carbonitrile; . |
10590-69-9 | 1g |
€333.70 | 2023-04-18 | ||
| eNovation Chemicals LLC | D761570-100mg |
2-Quinolinecarbonitrile,4-methyl- |
10590-69-9 | 95% | 100mg |
$55 | 2024-06-07 | |
| eNovation Chemicals LLC | D761570-250mg |
2-Quinolinecarbonitrile,4-methyl- |
10590-69-9 | 95% | 250mg |
$60 | 2024-06-07 |
4-Methylquinoline-2-carbonitrile Suppliers
4-Methylquinoline-2-carbonitrile Related Literature
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1. Polycyclic N-heterocyclic compounds. Part 52.1 One-step syntheses of imidazo[1,5-a]pyridines, imidazo[1,5-a]quinolines and imidazo[5,1-a]isoquinolines by Vilsmeier reactions of pyridine-2-carbonitriles, quinoline-2-carbonitriles and isoquinoline-1-carbonitrilesKenji Sasaki,Akifumi Tsurumori,Takashi Hirota J. Chem. Soc. Perkin Trans. 1 1998 3851
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2. Chapter 4. Reaction mechanisms. Part (iii) Free-radical reactionsR. A. Jackson Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1981 78 81
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3. The triplet state of N-(n-butyl)-5-nitro-2-furamide by laser flash photolysis. Spectrum, lifetime, energy and electron-transfer reactionsLuis J. A. Martins,Terence J. Kemp J. Chem. Soc. Faraday Trans. 1 1984 80 2509
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4. Chapter 11. Heterocyclic chemistryR. J. Stoodley Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1967 64 375
Additional information on 4-Methylquinoline-2-carbonitrile
Recent Advances in the Study of 4-Methylquinoline-2-carbonitrile (CAS: 10590-69-9)
4-Methylquinoline-2-carbonitrile (CAS: 10590-69-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthetic applications, biological activities, and mechanistic insights.
One of the most notable advancements in the study of 4-Methylquinoline-2-carbonitrile is its role in the synthesis of novel quinoline derivatives with enhanced therapeutic profiles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a crucial building block for the development of potent kinase inhibitors, which are increasingly relevant in targeted cancer therapies. The study utilized computational docking and in vitro assays to validate the compound's binding affinity for specific kinase domains, paving the way for further optimization of its derivatives.
In addition to its applications in oncology, 4-Methylquinoline-2-carbonitrile has shown promise in antimicrobial research. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of quinoline-based analogs using this compound as a precursor. These analogs exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. Mechanistic studies revealed that the analogs disrupt bacterial cell membrane integrity, suggesting a potential new mode of action for combating antibiotic resistance.
Another area of interest is the compound's anti-inflammatory properties. Research published in the European Journal of Pharmacology in early 2024 investigated the effects of 4-Methylquinoline-2-carbonitrile derivatives on inflammatory signaling pathways. The findings indicated that these derivatives significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, both in vitro and in vivo. This suggests their potential utility in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency and scalability of 4-Methylquinoline-2-carbonitrile production. A 2023 study in Organic Process Research & Development introduced a novel catalytic system that enhances the yield and purity of the compound while reducing environmental impact. This development is particularly relevant for industrial-scale applications, where cost-effectiveness and sustainability are critical considerations.
In conclusion, 4-Methylquinoline-2-carbonitrile (CAS: 10590-69-9) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its diverse pharmacological activities and synthetic versatility make it a valuable scaffold for drug discovery. Future research directions may include further optimization of its derivatives, exploration of new biological targets, and translation of preclinical findings into clinical applications. The ongoing studies underscore the compound's potential to address unmet medical needs in oncology, infectious diseases, and inflammation.
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